molecular formula C11H10BrClF2O B14052045 1-(4-(Bromomethyl)-3-(difluoromethyl)phenyl)-1-chloropropan-2-one

1-(4-(Bromomethyl)-3-(difluoromethyl)phenyl)-1-chloropropan-2-one

Cat. No.: B14052045
M. Wt: 311.55 g/mol
InChI Key: LMMHOMXMODHFPD-UHFFFAOYSA-N
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Description

1-(4-(Bromomethyl)-3-(difluoromethyl)phenyl)-1-chloropropan-2-one is a synthetic organic compound characterized by the presence of bromomethyl, difluoromethyl, and chloropropanone functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(Bromomethyl)-3-(difluoromethyl)phenyl)-1-chloropropan-2-one typically involves multi-step organic reactions. One common method includes the bromination of a difluoromethyl-substituted aromatic compound, followed by chlorination and subsequent coupling with a propanone derivative. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve high yields and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and chlorination processes, utilizing continuous flow reactors to ensure consistent product quality and efficiency. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(4-(Bromomethyl)-3-(difluoromethyl)phenyl)-1-chloropropan-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines or thiols, leading to the formation of new carbon-nitrogen or carbon-sulfur bonds.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction Reactions: Reduction of the carbonyl group can yield alcohol derivatives.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with amines can yield amine derivatives, while oxidation can produce carboxylic acids or ketones .

Scientific Research Applications

1-(4-(Bromomethyl)-3-(difluoromethyl)phenyl)-1-chloropropan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-(Bromomethyl)-3-(difluoromethyl)phenyl)-1-chloropropan-2-one involves its interaction with specific molecular targets. The bromomethyl and difluoromethyl groups can participate in covalent bonding with nucleophilic sites on proteins or enzymes, potentially altering their activity. The chloropropanone moiety may also interact with cellular components, leading to various biochemical effects .

Comparison with Similar Compounds

  • 1-(Bromomethyl)-4-(difluoromethyl)benzene
  • 1-(Bromomethyl)-3-(difluoromethyl)benzene
  • 1-(Bromomethyl)-2-(difluoromethyl)benzene

Comparison: Compared to these similar compounds, 1-(4-(Bromomethyl)-3-(difluoromethyl)phenyl)-1-chloropropan-2-one is unique due to the presence of the chloropropanone group, which imparts distinct chemical reactivity and potential biological activity. The combination of bromomethyl, difluoromethyl, and chloropropanone functionalities makes it a versatile compound for various applications .

Properties

Molecular Formula

C11H10BrClF2O

Molecular Weight

311.55 g/mol

IUPAC Name

1-[4-(bromomethyl)-3-(difluoromethyl)phenyl]-1-chloropropan-2-one

InChI

InChI=1S/C11H10BrClF2O/c1-6(16)10(13)7-2-3-8(5-12)9(4-7)11(14)15/h2-4,10-11H,5H2,1H3

InChI Key

LMMHOMXMODHFPD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=CC(=C(C=C1)CBr)C(F)F)Cl

Origin of Product

United States

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